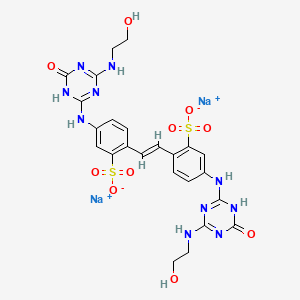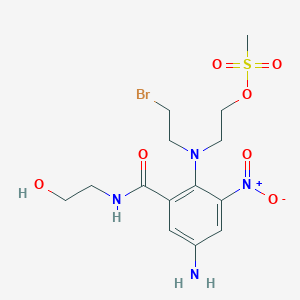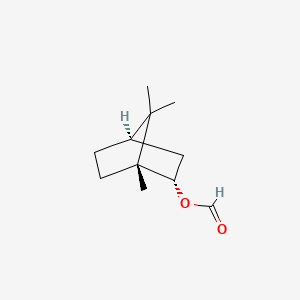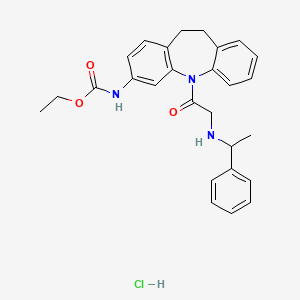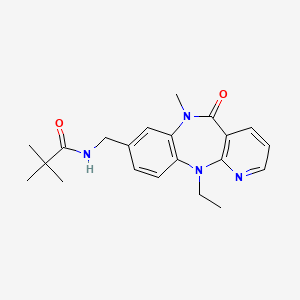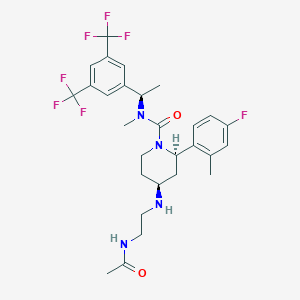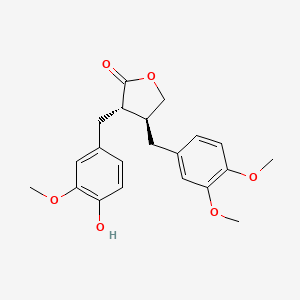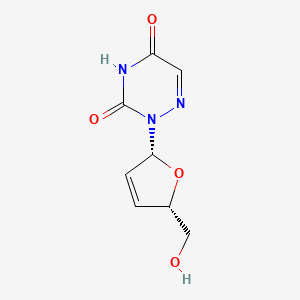
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and carbonyl compounds.
Condensation Reactions: Involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where reactions are carried out in a stepwise manner.
Continuous Flow Processes: For large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as catalysts or catalyst precursors in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Pharmaceuticals: Explored as potential drug candidates for various diseases.
Industry
Agriculture: Used in the development of agrochemicals such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine Derivatives: Known for their use in herbicides like atrazine.
Pyrimidine Derivatives: Structurally similar and used in pharmaceuticals.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione derivatives are unique due to their specific structural features, which confer distinct chemical and biological properties compared to other triazine or pyrimidine derivatives.
Propiedades
Número CAS |
129454-18-8 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H9N3O4/c12-4-5-1-2-7(15-5)11-8(14)10-6(13)3-9-11/h1-3,5,7,12H,4H2,(H,10,13,14)/t5-,7+/m0/s1 |
Clave InChI |
FNPAYSJFZHAVJQ-CAHLUQPWSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1CO)N2C(=O)NC(=O)C=N2 |
SMILES canónico |
C1=CC(OC1CO)N2C(=O)NC(=O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


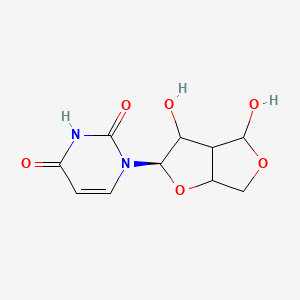
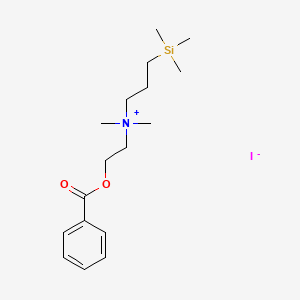
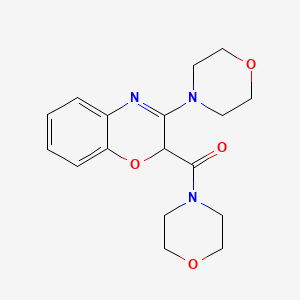
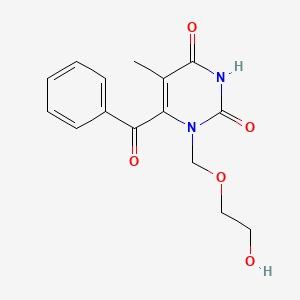
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
